

# Section 1: CAP3 as a Procaspase-8 Processing Intermediate in CD95-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CAP 3    |           |
| Cat. No.:            | B1192593 | Get Quote |

#### **Core Function**

In the context of the CD95 (APO-1/Fas) signaling pathway, CAP3 is not a stand-alone protein but rather a specific, transient intermediate in the proteolytic processing of procaspase-8a.[1][2] Its formation is a critical step in the activation of the apoptotic cascade initiated by the engagement of the CD95 receptor.

Upon activation of the CD95 receptor, the Death-Inducing Signaling Complex (DISC) is formed. Within this complex, procaspase-8a is recruited and undergoes autocatalytic processing. CAP3 is one of the initial cleavage products generated within seconds of DISC formation.[1] It is subsequently processed further to generate the p26 prodomain of procaspase-8a, also known as CAP5.[1] The generation of these intermediates is a hallmark of the hierarchical activation of caspases that leads to programmed cell death.

#### Signaling Pathway

The formation of CAP3 occurs within the CD95 signaling pathway, a key extrinsic pathway of apoptosis. The binding of the CD95 ligand (CD95L) to the CD95 receptor triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-8, leading to its dimerization and activation. The processing of procaspase-8 into various intermediates, including CAP3, and ultimately into the active caspase-8 enzyme, is the central event in this pathway.





Click to download full resolution via product page

CD95 signaling leading to CAP3 formation.

## **Quantitative Data**

Quantitative data for the transient intermediate CAP3 is primarily derived from electrophoretic analysis of the DISC components over time.

| Parameter          | Value/Description                                                               | Reference |
|--------------------|---------------------------------------------------------------------------------|-----------|
| Molecular Weight   | Approximately 30 kDa, as determined by its migration in 2D gel electrophoresis. | [3]       |
| Formation Time     | Generated within seconds of DISC formation upon CD95 stimulation.               | [1]       |
| Precursor Protein  | Procaspase-8a (also known as CAP4 in the context of early DISC analysis).       | [1][2]    |
| Subsequent Product | p26 prodomain of procaspase-<br>8a (CAP5).                                      | [1]       |

# **Experimental Protocols**

#### Foundational & Exploratory





This protocol is foundational for isolating the complex where CAP3 is generated.

- Objective: To isolate the CD95 DISC to analyze its components, including procaspase-8 and its cleavage products.
- Principle: Cells are stimulated to induce DISC formation. The complex is then
  immunoprecipitated using an antibody against a DISC component (e.g., CD95 or an epitopetagged component), and the co-precipitated proteins are analyzed.
- Methodology:
  - Cell Culture and Stimulation: Grow a suitable cell line (e.g., Jurkat T-cells) to the desired density. Stimulate the cells with an agonistic anti-CD95 antibody or recombinant CD95L to induce DISC formation. Time courses of stimulation are critical to observe transient intermediates like CAP3.
  - Cell Lysis: Lyse the cells in a mild, non-denaturing lysis buffer containing protease inhibitors to preserve the integrity of the protein complex.
  - Immunoprecipitation: Incubate the cell lysate with an antibody targeting a core DISC component (e.g., anti-CD95) that has been pre-coupled to protein A/G beads.
  - Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
  - Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for subsequent Western blot analysis).

This technique was instrumental in the initial identification of the CAP proteins, including CAP3.

- Objective: To separate the components of the immunoprecipitated DISC based on their isoelectric point and molecular weight.
- Principle: Proteins are separated in the first dimension by isoelectric focusing (IEF) and in the second dimension by SDS-PAGE. This provides high-resolution separation of complex protein mixtures.



#### Methodology:

- Sample Preparation: The eluted DISC sample is solubilized in a buffer compatible with IEF.
- First Dimension (Isoelectric Focusing): The sample is loaded onto an IEF strip with an immobilized pH gradient. An electric field is applied, causing the proteins to migrate to their respective isoelectric points (pl).
- Equilibration: The IEF strip is equilibrated in a buffer containing SDS to coat the proteins with a negative charge.
- Second Dimension (SDS-PAGE): The equilibrated IEF strip is placed on top of an SDSpolyacrylamide gel, and an electric current is applied to separate the proteins based on their molecular weight.
- Visualization: The separated proteins in the gel are visualized by staining (e.g., Coomassie Brilliant Blue, silver staining) or by autoradiography if radiolabeled proteins were used.

# Section 2: Cap3 as a Deconjugating Isopeptidase in the Bacterial CBASS Anti-Phage System Core Function

In various bacterial species, Cap3 is a key regulatory enzyme within the Cyclic-oligonucleotide-based anti-phage signaling system (CBASS).[4] Its primary function is to act as a deconjugating isopeptidase, reversing a ubiquitin-like modification of the cGAS-like nucleotide transferase (CD-NTase).[4] This deconjugation activity serves to antagonize the CBASS pathway, likely to prevent aberrant activation in the absence of a phage infection.[5][6]

The CBASS system provides immunity against bacteriophages. Upon phage infection, a CD-NTase is activated to produce cyclic oligonucleotides, which act as second messengers to trigger a cellular response, often leading to cell death to halt phage replication. The conjugation of the CD-NTase, mediated by an E1/E2-like enzyme (Cap2), "primes" it for activation. Cap3 reverses this priming by cleaving the conjugate.[3]

#### **Signaling Pathway**



The bacterial Cap3 functions within the CBASS pathway, a prokaryotic innate immune system. The pathway involves the sensing of a phage infection, leading to the activation of a CD-NTase. This activation is regulated by a conjugation/deconjugation cycle involving Cap2 and Cap3.



Click to download full resolution via product page

Role of Cap3 in the bacterial CBASS pathway.

### **Quantitative Data**

Quantitative data for bacterial Cap3 is emerging from structural and biochemical studies.



| Parameter                      | Value/Description                                                                                                                             | Reference |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Enzymatic Activity             | Isopeptidase (deconjugase) activity, cleaving the bond between CD-NTase and its target.                                                       | [4]       |
| Substrate                      | Conjugated (primed) cGAS-like nucleotide transferase (CD-NTase).                                                                              | [4]       |
| Catalytic Efficiency (kcat/Km) | Typical range for bacterial enzymes is 10^3 to 10^4 M <sup>-1</sup> s <sup>-1</sup> . Specific values for Cap3 are still under investigation. | [7]       |

### **Experimental Protocols**

This assay directly measures the enzymatic activity of Cap3.

- Objective: To determine if purified Cap3 can cleave a conjugated CD-NTase substrate in vitro.
- Principle: A model substrate, such as a CD-NTase-GFP fusion protein, is incubated with purified Cap3. The cleavage of the substrate is then analyzed by SDS-PAGE and Coomassie staining or Western blotting.
- Methodology:
  - Protein Expression and Purification: Express and purify recombinant Cap3 and the CD-NTase substrate (e.g., CD-NTase-GFP) from a suitable expression system (e.g., E. coli).
  - Reaction Setup: Incubate the CD-NTase substrate with varying concentrations of Cap3 in an appropriate reaction buffer. Include negative controls (no Cap3, or a catalytically inactive Cap3 mutant).
  - Time Course: Take aliquots of the reaction at different time points.



 Analysis: Stop the reaction by adding SDS-PAGE sample buffer and analyze the samples by SDS-PAGE. Cleavage of the substrate will be indicated by the appearance of lower molecular weight bands corresponding to the cleaved products.

This assay is used to assess the overall function of the CBASS system, including the regulatory role of Cap3.

- Objective: To determine the effect of Cap3 on the ability of the CBASS system to protect bacteria from phage infection.
- Principle: The efficiency of phage to form plaques (zones of lysis) on a lawn of bacteria is measured. A functional CBASS system will reduce the number and/or size of plaques.
- Methodology:
  - Bacterial Strains: Use bacterial strains with a functional CBASS system, a CBASS system lacking cap3 (Δcap3), and a strain where cap3 is overexpressed.
  - Bacterial Culture: Grow the bacterial strains to a specific optical density.
  - Phage Dilution: Prepare serial dilutions of the bacteriophage stock.
  - Plaque Formation: Mix the bacteria with soft agar and pour it onto a solid agar plate to form a bacterial lawn. Spot the phage dilutions onto the lawn.
  - Incubation and Analysis: Incubate the plates and then count the number of plaque-forming units (PFU). A reduction in PFU in the presence of the CBASS system indicates protection. The effect of the presence or absence of Cap3 can be quantified by comparing the PFU across the different bacterial strains.

This guide provides a detailed overview of the two distinct proteins known as CAP3. For researchers and professionals in drug development, understanding the specific context and function of the "CAP3" of interest is crucial for accurate experimental design and interpretation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Structural and functional characterization of the bacterial Cap3 enzyme in deconjugation and regulation of the cyclic dinucleotide transferase CD-NTase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation, Isolation, and Analysis of the Death-Inducing Signaling Complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New C-Terminal Cleavage Product of Procaspase-8, p30, Defines an Alternative Pathway of Procaspase-8 Activation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible conjugation of a CBASS nucleotide cyclase regulates bacterial immune response to phage infection PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation of Death Inducing Signaling Complex by Caspase-8 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation of Death Inducing Signaling Complex by Caspase-8 | Springer Nature Experiments [experiments.springernature.com]
- 7. Typical range of kcat/Km (rate constants) for Bacteria Escherichia coli BNID 112945 [bionumbers.hms.harvard.edu]
- To cite this document: BenchChem. [Section 1: CAP3 as a Procaspase-8 Processing Intermediate in CD95-Mediated Apoptosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192593#what-is-the-function-of-cyclase-associated-protein-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com